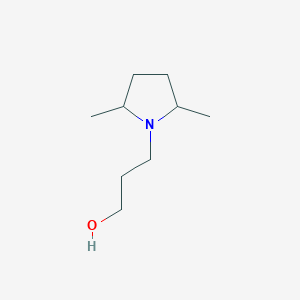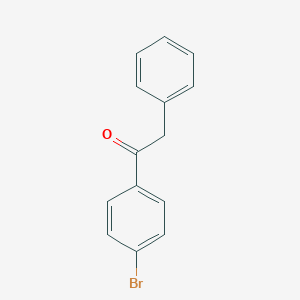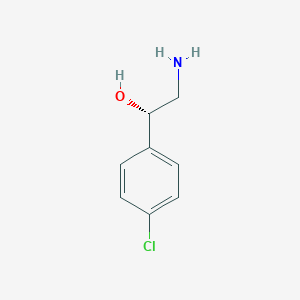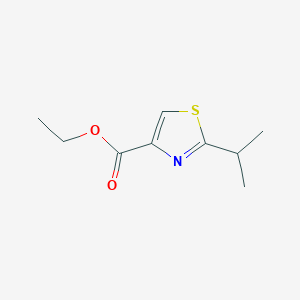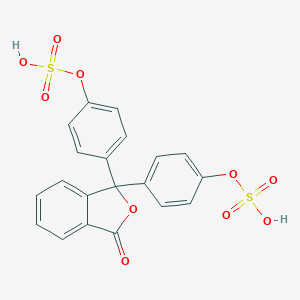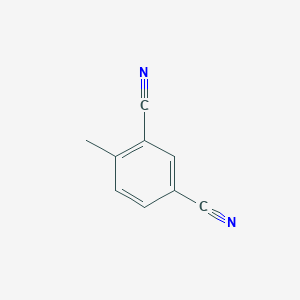
4-Methylisophthalonitrile
Descripción general
Descripción
4-Methylisophthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is also known by other names such as 4-METHYL-ISOPHTHALONITRILE and 4-methylbenzene-1,3-dicarbonitrile . The compound has a molecular weight of 142.16 g/mol .
Molecular Structure Analysis
The InChI code for 4-Methylisophthalonitrile is1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 . This compound has a Canonical SMILES representation as CC1=C(C=C(C=C1)C#N)C#N . The compound has a topological polar surface area of 47.6 Ų . Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylisophthalonitrile are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states. These redox processes often pass through intermediates with short life-times, making their study challenging .Physical And Chemical Properties Analysis
4-Methylisophthalonitrile is a solid at room temperature . It has a molecular weight of 142.16 g/mol . The compound has a topological polar surface area of 47.6 Ų . It has a complexity of 226 .Aplicaciones Científicas De Investigación
1. Photophysical and Photochemical Properties
4-Methylisophthalonitrile derivatives have been used in the synthesis of metal-free and metallophthalocyanines, which exhibit significant photophysical and photochemical properties. These compounds are characterized by their solubility in organic solvents and their potential in photodynamic therapy due to their photochemical and photophysical characteristics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).
2. Antioxidant Properties
Phthalonitrile derivatives, including 4-Methylisophthalonitrile, have been found to have notable antioxidant properties. The synthesis of tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups has demonstrated high antioxidant activities, outperforming standard compounds like ascorbic acid and BHT (Aydin, Alici, Bilgiçli, Yarasir, & Arabaci, 2017).
3. Antimicrobial Activities
Studies have shown that metal-free and metallophthalocyanine derivatives of 4-Methylisophthalonitrile possess significant antimicrobial activities. These compounds have been synthesized and their minimum inhibitory concentration (MIC) evaluated, demonstrating promising biological activity (Hamdi, Medyouni, Bilel, Mansour, & Romerosa, 2017).
4. Catalytic Applications
Metallophthalocyanines derived from 4-Methylisophthalonitrile have been used as potent heterogeneous catalysts in the synthesis of various compounds. For example, cobalt (II)-phthalocyanine, derived from a 4-Methylisophthalonitrile derivative, has been found to be highly active in catalyzing certain chemical transformations, enhancing both yield and reaction time (Hamdi et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-methylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRDTCYJMRAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435220 | |
| Record name | 4-Methylisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylisophthalonitrile | |
CAS RN |
1943-88-0 | |
| Record name | 4-Methylisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



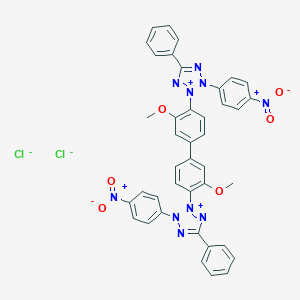
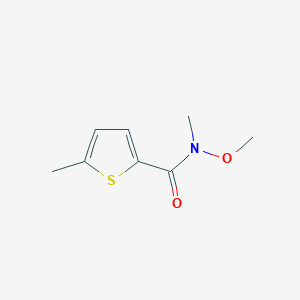

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
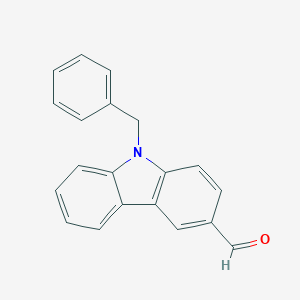
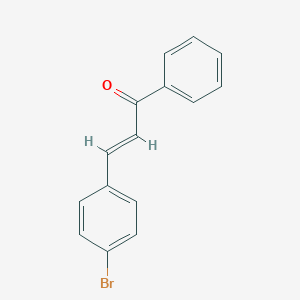
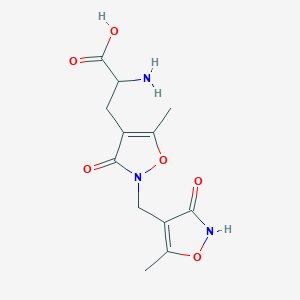
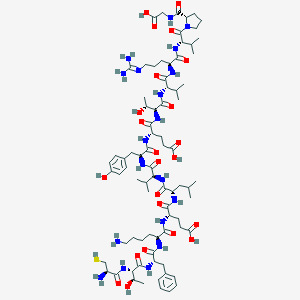
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
